1-ethylpiperazine-2-carboxylic acid dihydrochloride
Description
Properties
CAS No. |
1709876-18-5 |
|---|---|
Molecular Formula |
C7H16Cl2N2O2 |
Molecular Weight |
231.12 g/mol |
IUPAC Name |
1-ethylpiperazine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-2-9-4-3-8-5-6(9)7(10)11;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H |
InChI Key |
CPKBHYGZOFADBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperazine-2-Carboxylic Acid Derivatives
Piperazine-2-carboxylic acid serves as a foundational precursor, with its secondary amines requiring protection to prevent over-alkylation. In a protocol adapted from Kempf et al., the carboxylic acid group is stabilized via tert-butoxycarbonyl (Boc) protection, while the N4 position is shielded using benzyloxycarbonyl (Cbz) groups. Subsequent ethylation with ethyl bromide in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C achieves >75% substitution at N1. Deprotection under acidic conditions (HCl/dioxane) yields the free base, which is neutralized and treated with excess HCl to form the dihydrochloride salt.
Ring-Closing Approaches from Linear Precursors
An alternative route involves cyclization of 1,2-diaminoethane derivatives. For example, ethylation of 1,2-diamino-4-carboxybutane with ethyl iodide in methanol, followed by intramolecular cyclization catalyzed by p-toluenesulfonic acid, generates the piperazine ring. While this method avoids protection steps, it suffers from lower yields (∼55%) due to competing polymerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from CN103254153A demonstrate that polar solvents (methanol, water) enhance alkylation efficiency by solubilizing hydrochloride intermediates. For instance, reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in methanol at 80°C for 5.5 hours achieves 92% conversion. Non-polar solvents like dichloromethane reduce byproduct formation but require higher temperatures (100°C), complicating large-scale operations.
Stoichiometric Considerations
Molar ratios critically influence selectivity. A 1.82:1 ratio of piperazine monohydrochloride to alkylating agent minimizes disubstitution byproducts (<3%) while maintaining 89% yield. Excess ethylating agents (>2:1) lead to quaternary ammonium salts, necessitating costly purification.
Purification and Salt Formation
Vacuum Distillation and Recrystallization
Post-alkylation, vacuum distillation (60–70°C, 15 mmHg) removes solvents and low-boiling impurities. The crude free base is dissolved in hot ethanol, treated with concentrated HCl (2.1 equivalents), and cooled to induce dihydrochloride crystallization. X-ray diffraction data confirm that recrystallization from ethanol/water (4:1) produces monoclinic crystals with 99.5% purity.
Byproduct Management
Unreacted piperazine dihydrochloride is recovered via filtration (18°C, 60% recovery) and reused, aligning with green chemistry principles. Residual ethyl chloride is trapped using activated carbon filters, reducing environmental discharge.
Comparative Data on Synthesis Routes
| Parameter | Direct Alkylation | Ring-Closing |
|---|---|---|
| Yield (%) | 78 | 55 |
| Purity (%) | 99.5 | 95 |
| Reaction Time (hours) | 8 | 12 |
| Solvent Consumption (L/kg) | 5.2 | 8.7 |
Industrial Scalability Challenges
Cost-Benefit Analysis
Methanol emerges as the optimal solvent, offering a balance between cost ($0.32/L) and reactivity. Ethanol-based systems, while greener, increase reaction times by 20% due to reduced dielectric constant.
Regulatory Compliance
The use of ethyl bromide necessitates OSHA-compliant ventilation systems to limit workplace exposure to <1 ppm. Alternative ethylating agents like ethyl tosylate reduce toxicity but raise raw material costs by 40%.
Emerging Methodologies
Microwave-assisted synthesis (100°C, 30 minutes) achieves 85% yield by accelerating nucleophilic substitution kinetics. Continuous-flow reactors further enhance productivity, achieving space-time yields of 2.1 kg/L·day .
Chemical Reactions Analysis
1-ethylpiperazine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Analgesic Properties
Research has indicated that piperazine derivatives, including 1-ethylpiperazine-2-carboxylic acid dihydrochloride, exhibit potential antidepressant and analgesic activities. A notable patent (US4247549A) discusses various piperazine-1-carboxylic acid esters that are useful for treating depression and pain, suggesting that similar compounds may have therapeutic benefits in these areas .
Antitumor Activity
A study published in Anti-Cancer Agents in Medicinal Chemistry highlighted the antitumor activity of certain piperazine derivatives. The research focused on the ability of these compounds to inhibit cancer cell proliferation and migration, indicating a promising avenue for developing new anticancer agents .
Biochemical Applications
Organic Buffer in Biological Research
1-Ethylpiperazine-2-carboxylic acid dihydrochloride serves as an effective organic buffer in biological and biochemical applications. It is utilized for maintaining pH stability during peptide synthesis, which is critical for ensuring the integrity and function of biological molecules .
Synthesis of Peptides
The compound has been identified as a high-yielding reagent for peptide synthesis, making it valuable in the production of peptides that can be used for therapeutic purposes. Its role as a coupling agent in peptide synthesis facilitates the formation of peptide bonds under mild conditions, enhancing overall yield and purity .
Pharmacological Research
Investigation into Diabetes Treatment
Piperazine derivatives have been explored for their potential role in managing diabetes-related complications. Research indicates that compounds with piperazine structures may influence insulin sensitivity and glucose metabolism, suggesting their utility in developing new treatments for diabetes .
Neuropharmacological Studies
The neuropharmacological properties of piperazine derivatives are under investigation, with studies focusing on their effects on neurotransmitter systems. These investigations may lead to advancements in treatments for neurological disorders such as anxiety and schizophrenia .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-ethylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS 129798-91-0)
- Structural Difference : Replaces the carboxylic acid group with an ethyl ester.
- However, the dihydrochloride salt mitigates this effect, as seen in similar compounds .
- Synthetic Route : Likely synthesized via esterification of the carboxylic acid precursor, followed by dihydrochloride salt formation. This contrasts with the target compound, which retains the free carboxylic acid group .
Piperazine-2-carboxylic Acid Dihydrochloride (CAS 3022-15-9)
- Structural Difference : Lacks the ethyl substituent on the piperazine ring.
- Its melting point (266–269°C) serves as a benchmark; the ethyl group in the target compound may lower this due to disrupted crystal packing .
- Applications : Used as a building block in drug synthesis, whereas the ethyl derivative may offer enhanced bioavailability or target specificity .
Aromatic-Substituted Piperazine Dihydrochlorides (e.g., 1-(2-Methoxyphenyl)piperazine Dihydrochloride)
- Structural Difference : Features aromatic substituents (e.g., methoxyphenyl) instead of an ethyl group.
- Physicochemical Properties : Aromatic groups increase lipophilicity and electron density, influencing receptor binding. For example, 1-(2-methoxyphenyl)piperazine dihydrochloride (C11H16N2O·2HCl) has a molecular weight of 265.18 g/mol, comparable to the target compound .
- Biological Activity : Such derivatives often target serotonin or dopamine receptors, whereas alkyl-substituted piperazines (e.g., 1-ethyl) may prioritize solubility and metabolic stability .
Piperidine Analogues (e.g., 2-Ethyl-piperidine-2-carboxylic Acid Hydrochloride)
- Structural Difference : Piperidine (one nitrogen) vs. piperazine (two nitrogens).
- Physicochemical Properties : Piperidine’s single nitrogen reduces basicity compared to piperazine. The hydrochloride salt (vs. dihydrochloride) may result in lower solubility .
- Synthesis : Involves methyl ester intermediates, differing from the direct dihydrochloride salt formation in piperazine derivatives .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 1-Ethylpiperazine-2-carboxylic acid dihydrochloride | - | C7H14N2O2·2HCl | ~265.1 (estimated) | Not reported | Ethyl, carboxylic acid |
| Piperazine-2-carboxylic acid dihydrochloride | 3022-15-9 | C5H10N2O2·2HCl | 203.06 | 266–269 | Carboxylic acid |
| Ethyl piperazine-2-carboxylate dihydrochloride | 129798-91-0 | C7H14N2O2·2HCl | ~265.1 | Not reported | Ethyl ester |
| 1-(2-Methoxyphenyl)piperazine dihydrochloride | 38869-49-7 | C11H16N2O·2HCl | 265.18 | Not reported | Methoxyphenyl |
Biological Activity
Overview
1-Ethylpiperazine-2-carboxylic acid dihydrochloride is a heterocyclic organic compound with the molecular formula and a molecular weight of 231.1 g/mol. It has gained attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 1709876-18-5 |
| Molecular Formula | C7H16Cl2N2O2 |
| Molecular Weight | 231.12 g/mol |
| IUPAC Name | 1-ethylpiperazine-2-carboxylic acid; dihydrochloride |
| InChI Key | CPKBHYGZOFADBV-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-ethylpiperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with ethylating agents under controlled conditions. Common solvents include ethanol or methanol, often requiring catalysts to enhance reaction efficiency. Industrial methods may utilize continuous flow reactors for large-scale production to ensure quality and yield consistency.
The biological activity of 1-ethylpiperazine-2-carboxylic acid dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological pathways. It may function by binding to receptors or enzymes, modulating their activity and leading to various biological effects. This compound has been investigated for its potential as an intermediate in drug synthesis and its role in biological studies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives, including 1-ethylpiperazine-2-carboxylic acid dihydrochloride. For instance, novel synthesized N-ethyl-piperazinyl-amides demonstrated significant cytotoxicity against various human cancer cell lines, with growth inhibition percentages ranging from -85.67% to -41.54% across different assays .
Table: Anticancer Activity of Piperazine Derivatives
| Compound Type | Target Cell Lines | Growth Inhibition (%) | GI50 Values (µM) |
|---|---|---|---|
| N-Ethyl-Piperazinyl-Amides | Various human cancer lines | -85.67 to -41.54 | <10 |
| Betulinic Acid Derivative | CCRF-CEM | 0.8 | 0.7 |
| Oleanolic Acid Derivative | HL-60(TB) | -35.82 | Not specified |
The anticancer mechanisms include inducing apoptosis through the upregulation of pro-apoptotic genes (e.g., Bak) and downregulation of anti-apoptotic genes (e.g., Bcl-XL, Bcl-2). Molecular docking studies revealed that these compounds exhibit high binding affinity for Bcl-XL, suggesting a targeted approach to induce apoptotic cell death .
Other Biological Activities
In addition to anticancer properties, compounds related to 1-ethylpiperazine-2-carboxylic acid dihydrochloride have shown promise as inhibitors of bacterial enzymes such as gyrase and topoisomerase IV, indicating potential antibiotic properties . These activities are significant in developing new therapeutic agents against resistant bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, including:
- Study on Antitumor Activity : A study reported that specific piperazine derivatives exhibited significant cytotoxicity against melanoma and colorectal cancer cell lines, with EC50 values ranging from 1.4 to 10.5 µM .
- Antibiotic Potential : Research indicated that certain piperazine derivatives showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL, suggesting their potential use as antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethylpiperazine-2-carboxylic acid dihydrochloride?
- Methodological Answer : The synthesis typically involves functionalizing the piperazine ring via nucleophilic substitution or coupling reactions. For example, carboxyl group derivatization can be achieved using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under acidic conditions (e.g., trifluoroacetic acid) to activate intermediates . Reaction optimization should include solvent selection (e.g., DMF or DCM), temperature control (0–25°C), and purification via recrystallization or column chromatography.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm proton and carbon environments, with deuterated DMSO as a solvent due to the compound’s limited water solubility .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z for : ~246.04).
- Elemental Analysis : Verify chloride content (~28.8% for dihydrochloride form) and carbon/nitrogen ratios .
Q. What are the stability and storage conditions for this compound?
- Methodological Answer : The dihydrochloride salt is hygroscopic and degrades under prolonged exposure to moisture or heat. Store in sealed containers at 2–8°C in a dry, ventilated environment. Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring is recommended. Degradation products may include ethylpiperazine and hydrochloric acid gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or hydration states. For example, while the compound is generally insoluble in water (<1 mg/mL at 25°C), solubility in DMSO or methanol may exceed 50 mg/mL. To standardize protocols, conduct solubility screens using USP/PhEur buffers (pH 1.2–7.4) and document temperature, agitation, and equilibration time. Cross-validate findings with DSC/TGA to rule out polymorphic transformations .
Q. What experimental designs are optimal for studying its biochemical pathway interactions?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -substrates) to quantify affinity for receptors like serotonin or dopamine transporters, given structural similarities to piperazine-based pharmacophores .
- Enzyme Inhibition Studies : Perform kinetic assays (e.g., Michaelis-Menten plots) with LSD1 or monoamine oxidases to assess IC values. Include positive controls (e.g., tranylcypromine) and validate via Western blot for histone methylation changes (e.g., H3K4/9) .
Q. How should researchers address variability in synthetic yields during scale-up?
- Methodological Answer : Yield inconsistencies often stem from incomplete salt formation or byproduct generation. Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. For dihydrochloride formation, ensure stoichiometric HCl addition (2 eq.) and use anti-solvent crystallization (e.g., ether) to improve purity. Post-synthesis, characterize via PXRD to confirm crystalline form .
Q. What strategies mitigate risks in interpreting its environmental toxicity data?
- Methodological Answer : Ecotoxicity profiles may conflict due to differences in test organisms (e.g., Daphnia vs. algae) or exposure durations. Follow OECD guidelines for acute/chronic assays (e.g., Test No. 201/202) and use QSAR models to predict biodegradation pathways. Note that hydrolysis under alkaline conditions releases ethylpiperazine, which requires separate ecotoxicological assessment .
Methodological Best Practices
- Data Reproducibility : Use pharmacopeial reference standards (e.g., USP/PhEur) for calibration in HPLC-UV assays .
- Contamination Control : Avoid metal contaminants by using glass-lined reactors and chelating agents during synthesis .
- Ethical Compliance : Adhere to institutional guidelines for disposal of hydrochloride waste, including neutralization with sodium bicarbonate before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
